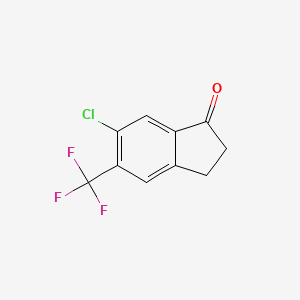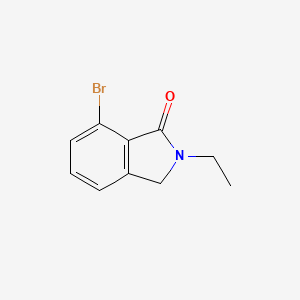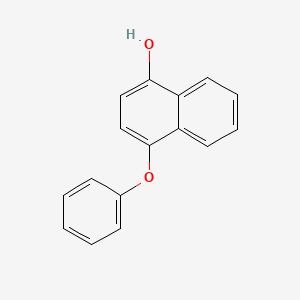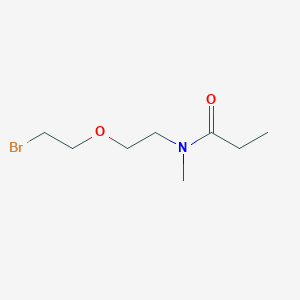
N-Ethyl-N-methylpropionamide-PEG1-Br
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-methylpropionamide-PEG1-Br: is a compound that serves as a polyethylene glycol-derived proteolysis targeting chimera linker. This compound is primarily used in the synthesis of proteolysis targeting chimeras, which are molecules designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-methylpropionamide-PEG1-Br involves the reaction of N-ethyl-N-methylpropionamide with a polyethylene glycol-derived bromide. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in a controlled environment to prevent contamination and degradation .
Analyse Des Réactions Chimiques
Types of Reactions: N-Ethyl-N-methylpropionamide-PEG1-Br primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group. It can also participate in other reactions typical for amides and polyethylene glycol derivatives .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include bases such as sodium hydroxide or potassium carbonate.
Amide Reactions: Reagents such as acids or bases can be used to hydrolyze the amide bond under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a suitable nucleophile will replace the bromide group with the nucleophile .
Applications De Recherche Scientifique
N-Ethyl-N-methylpropionamide-PEG1-Br is widely used in scientific research, particularly in the development of proteolysis targeting chimeras. These chimeras are valuable tools in chemical biology and drug discovery as they enable the selective degradation of target proteins. This compound is also used in the synthesis of other complex molecules and in studies involving protein-protein interactions .
Mécanisme D'action
The mechanism of action of N-Ethyl-N-methylpropionamide-PEG1-Br involves its role as a linker in proteolysis targeting chimeras. These chimeras contain two different ligands connected by the linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The proteolysis targeting chimera brings the target protein and the E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparaison Avec Des Composés Similaires
- N-Ethyl-N-methylpropionamide-PEG2-Br
- N-Ethyl-N-methylpropionamide-PEG3-Br
- N-Ethyl-N-methylpropionamide-PEG4-Br
Comparison: N-Ethyl-N-methylpropionamide-PEG1-Br is unique due to its specific polyethylene glycol chain length, which can influence the solubility, stability, and overall effectiveness of the proteolysis targeting chimera. Longer polyethylene glycol chains, such as those in N-Ethyl-N-methylpropionamide-PEG2-Br or N-Ethyl-N-methylpropionamide-PEG3-Br, may offer different pharmacokinetic properties and interactions with target proteins .
Propriétés
Formule moléculaire |
C8H16BrNO2 |
|---|---|
Poids moléculaire |
238.12 g/mol |
Nom IUPAC |
N-[2-(2-bromoethoxy)ethyl]-N-methylpropanamide |
InChI |
InChI=1S/C8H16BrNO2/c1-3-8(11)10(2)5-7-12-6-4-9/h3-7H2,1-2H3 |
Clé InChI |
OLYGJISQVORUTJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C)CCOCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11873065.png)
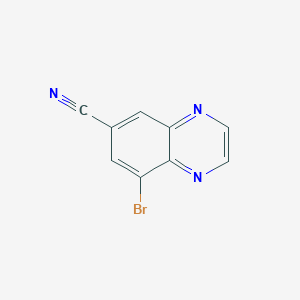

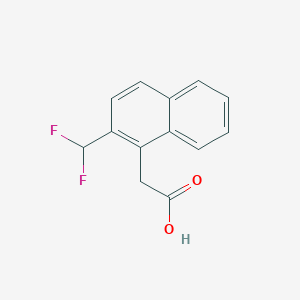





![5-Bromo-3-methoxy-[1,8]naphthyridine](/img/structure/B11873129.png)
